molecular formula C14H16O4 B1323830 trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-83-5

trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323830
M. Wt: 248.27 g/mol
InChI Key: BBGASWPBIIQSLG-VXGBXAGGSA-N
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Description

“trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the linear formula C14H16O4 . It contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 hydroxyl group, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of “trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is characterized by a five-membered cyclopentane ring attached to a carboxylic acid group and a 3-methoxybenzoyl group . The presence of these functional groups contributes to the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

“trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” has a molecular weight of 248.28 . Its melting point is between 96-99°C . The compound’s physical and chemical properties are influenced by its molecular structure, particularly the presence of the carboxylic acid and aromatic ether groups.

Scientific Research Applications

Environmental Impact and Biodegradation

  • Parabens, including compounds structurally related to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, are widely used as preservatives in various consumer products. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed, highlighting concerns regarding their persistence and endocrine-disrupting potential in water bodies. Despite wastewater treatments, parabens are detectable in effluents and surface waters, necessitating further research on their environmental impact and degradation pathways (Haman et al., 2015).

Synthetic Chemistry and Drug Development

  • The synthesis and application of cyclopentanone derivatives, which share a core structural motif with trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, have been explored for their potential as novel therapeutic agents. These derivatives exhibit a range of pharmacological activities, including antioxidant and anti-inflammatory properties, suggesting their utility in designing new drugs (Raut et al., 2020).

Biocatalyst Inhibition

  • The effect of carboxylic acids on biocatalysts has been investigated, revealing that compounds similar to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid can inhibit microbial growth at concentrations below desired yields. This research provides insights into engineering microbial strains for improved industrial performance in the presence of such inhibitors (Jarboe et al., 2013).

Molecular Docking Studies

  • Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Molecular docking studies of these compounds, sharing functional groups with trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, have demonstrated their potential as novel therapeutic agents (Raut et al., 2020).

Jasmonic Acid and Its Derivatives

  • Research on jasmonic acid, a plant stress hormone structurally related to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, and its derivatives has highlighted their pharmacological potential. These compounds have been studied for their roles in anti-cancer and anti-inflammatory activities, offering a natural basis for therapeutic agent development (Pirbalouti et al., 2014).

Safety And Hazards

The safety information for “trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” indicates that it may be an irritant . For safe handling, users should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(1R,2R)-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGASWPBIIQSLG-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641326
Record name (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-83-5
Record name (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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